![molecular formula C10H8N4S2 B3041903 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine CAS No. 406200-90-6](/img/structure/B3041903.png)

4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine

Overview

Description

Molecular Structure Analysis

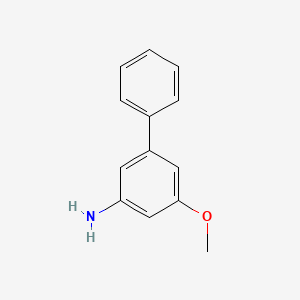

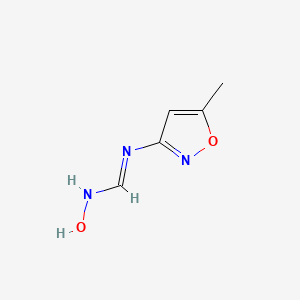

The molecular structure of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine consists of one pyrimidine ring and two thiophene rings. The molecular formula is C10H8N4S2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine include a molecular weight of 248.33 . More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Anticancer Activity

4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine derivatives have shown promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). These compounds exhibit cytotoxicity and inhibit cancer cell growth, making them interesting candidates for further study .

Anti-Inflammatory Properties

Pyrimidines, including our compound of interest, possess anti-inflammatory effects. They modulate key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. Numerous pyrimidines demonstrate potent anti-inflammatory activity, which could be harnessed for therapeutic purposes .

Synthesis Methods

Various synthetic routes exist for preparing 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine. For instance, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yields these compounds in a single step .

Structure-Activity Relationships (SARs)

Detailed SAR analysis is crucial for optimizing the biological activity of pyrimidine derivatives. Researchers have explored the relationships between chemical structure and anti-inflammatory efficacy. Insights from SAR studies guide the design of novel pyrimidine analogs with enhanced anti-inflammatory properties and minimal toxicity .

Apoptosis Induction

Mechanistic investigations of certain pyrimidine derivatives, including 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine, reveal their ability to induce cell cycle arrest and apoptosis in cancer cells. These compounds modulate proapoptotic proteins, such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 activity .

Other Potential Applications

While the above fields are well-studied, there may be additional unique applications for this compound. Further research could explore its interactions with specific enzymes, receptors, or other cellular targets.

Mechanism of Action

Target of Action

The primary targets of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Human Immunodeficiency Virus-1 (HIV-1) non-nucleoside reverse transcriptase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . HIV-1 non-nucleoside reverse transcriptase is a key enzyme in the replication of HIV-1 .

Mode of Action

4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, inhibiting its function and thus disrupting the cell cycle . Similarly, it binds to the tolerant region II of the HIV-1 non-nucleoside reverse transcriptase’s binding pocket (NNIBP), inhibiting the enzyme and preventing the replication of HIV-1 .

Biochemical Pathways

The inhibition of CDK2 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell proliferation, which is beneficial in the treatment of cancer . The inhibition of HIV-1 non-nucleoside reverse transcriptase prevents the replication of HIV-1, slowing down the progression of the infection .

Result of Action

The inhibition of CDK2 by 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells . The inhibition of HIV-1 non-nucleoside reverse transcriptase results in the prevention of HIV-1 replication .

properties

IUPAC Name |

(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S2/c11-14-9-8-6(7-2-1-3-15-7)4-16-10(8)13-5-12-9/h1-5H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVXHINAFBAJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=NC=NC(=C23)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxypyrido[3,2-d]pyrimidine-2-thiol](/img/structure/B3041825.png)

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)